1-isocyano-2,3-dihydro-1H-indene
Description
1-Isocyano-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (2,3-dihydro-1H-indene core) with an isocyano (-NC) substituent at position 1 (Figure 1). The 2,3-dihydro-1H-indene scaffold is a "privileged structure" in medicinal chemistry due to its structural rigidity, aromaticity, and ability to accommodate diverse substituents, which modulate biological activity and physicochemical properties .
Properties
IUPAC Name |
1-isocyano-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCHLLQHRSRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Electron-Donating Groups (EDGs) :
- 4-Hydroxy-3-methoxyphenyl (Compound 12d) : Exhibited potent antiproliferative activity (78.82% inhibition at 0.1 mM) in tubulin polymerization assays. EDGs enhance activity by stabilizing interactions with the colchicine-binding site of tubulin .
- 2,3-Dihydrobenzofuran-5-yl (Compound 12q) : Achieved 83.61% inhibition at 0.1 mM, outperforming EDG-containing analogs due to additional ring rigidity .
- Natural Derivatives (Diaporindenes A–D) : These fungal metabolites with benzodioxan moieties showed nitric oxide inhibition (IC50: 4.2–9.0 μM), attributed to EDG-facilitated redox modulation .
- Electron-Withdrawing Groups (EWGs): 4-Trifluoromethylbenzyl (Compound 12p): Demonstrated reduced activity compared to EDG analogs, highlighting the detrimental impact of EWGs on tubulin binding .
Bioactivity Profiles
Spectroscopic and Analytical Differentiation
- Mass Spectrometry: Methyl-2,3-dihydro-1H-indene derivatives (e.g., No. 33) generate a characteristic fragment ion at m/z 117 via methyl loss, distinguishing them from tetrahydronaphthalenes (m/z 104) .
- NMR Trends : Protons adjacent to EWGs (e.g., -NC, -CF3) exhibit downfield shifts due to deshielding, whereas EDGs (e.g., -OCH3) upfield-shift aromatic protons .
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